6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring system, which is fused with a carboxylic acid group at the 3rd position. It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C .
Mechanism of Action
Target of Action
The primary targets of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid are currently unknown. This compound belongs to the family of N-heterocyclic compounds, which have been widely studied for their potential impact in medicinal chemistry . .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Biochemical Pathways
N-heterocyclic compounds, such as this one, have been shown to have significant effects on various biochemical pathways due to their versatile structural modifications .
Pharmacokinetics
It’s known that the compound has a molecular weight of 24104 , which could influence its absorption and distribution in the body
Result of Action
As a member of the N-heterocyclic compounds family, it may have potential impacts in medicinal chemistry . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For this compound, it is recommended to be stored in a dry environment at 2-8°C .
Preparation Methods
The synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid involves several steps. One common method includes the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Condensation Reactions: It can form condensation products with other compounds, particularly those containing nucleophilic groups.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carboxylic acid group.
6-Bromopyridine-3-carboxylic acid: This compound lacks the pyrazole ring but has a similar bromine and carboxylic acid substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBOJXDAZYNIQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724892 |
Source
|
Record name | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211596-19-8 |
Source
|
Record name | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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